molecular formula C22H21F4NO3 B6104041 ethyl 1-(2,6-difluorobenzoyl)-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate

ethyl 1-(2,6-difluorobenzoyl)-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate

Katalognummer B6104041
Molekulargewicht: 423.4 g/mol
InChI-Schlüssel: OMJLWWVZMHVYPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-(2,6-difluorobenzoyl)-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate, also known as DFP-10917, is a novel small molecule compound that has been developed as a potential anticancer agent. This compound exhibits potent antitumor activity against various cancer cell lines and has shown promising results in preclinical studies.

Wirkmechanismus

The exact mechanism of action of ethyl 1-(2,6-difluorobenzoyl)-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate is not fully understood. However, it has been proposed that this compound targets the microtubule network in cancer cells, which is essential for cell division and growth. This compound binds to the colchicine binding site on tubulin, a protein that makes up microtubules, and disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have low toxicity and good bioavailability, making it a promising candidate for further development as an anticancer drug. In preclinical studies, this compound has shown to be effective in inhibiting tumor growth and inducing apoptosis in cancer cells. However, more research is needed to determine the long-term effects of this compound on the human body.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 1-(2,6-difluorobenzoyl)-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate has several advantages for lab experiments. It has shown to be effective in inhibiting tumor growth in animal models, making it a valuable tool for cancer research. Additionally, this compound has low toxicity and good bioavailability, making it safe for use in lab experiments. However, the synthesis of this compound is complex and requires expertise in organic chemistry, which may limit its availability for some labs.

Zukünftige Richtungen

Ethyl 1-(2,6-difluorobenzoyl)-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate has shown promising results in preclinical studies and has the potential to be developed as an anticancer drug. Future research should focus on further understanding the mechanism of action of this compound and its long-term effects on the human body. In addition, more studies are needed to determine the optimal dosage and administration of this compound for maximum efficacy. Other potential future directions include exploring the use of this compound in combination with other anticancer drugs and investigating its potential for treating other diseases.

Synthesemethoden

Ethyl 1-(2,6-difluorobenzoyl)-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate is a complex organic molecule that requires a multi-step synthesis process. The synthesis of this compound involves the reaction of 2,6-difluorobenzoyl chloride with 2,4-difluorobenzylamine to obtain the intermediate product, which is then reacted with piperidine-3-carboxylic acid ethyl ester to obtain the final product. The synthesis process is challenging and requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-(2,6-difluorobenzoyl)-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate has been extensively studied for its potential anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable property for anticancer drugs. In addition, this compound has shown to be effective in inhibiting tumor growth in animal models.

Eigenschaften

IUPAC Name

ethyl 1-(2,6-difluorobenzoyl)-3-[(2,4-difluorophenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F4NO3/c1-2-30-21(29)22(12-14-7-8-15(23)11-18(14)26)9-4-10-27(13-22)20(28)19-16(24)5-3-6-17(19)25/h3,5-8,11H,2,4,9-10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJLWWVZMHVYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)C2=C(C=CC=C2F)F)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.